molecular formula C27H36ClN3O6S B1593417 Ezatiostat hydrochloride CAS No. 286942-97-0

Ezatiostat hydrochloride

Cat. No. B1593417
M. Wt: 566.1 g/mol
InChI Key: XJDYQYNYISTAMO-GFDYFVENSA-N
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Description

Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .


Synthesis Analysis

Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .


Molecular Structure Analysis

The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .


Chemical Reactions Analysis

Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .


Physical And Chemical Properties Analysis

Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .

Scientific Research Applications

Treatment of Myelodysplastic Syndromes (MDS)

Ezatiostat hydrochloride has been extensively studied for its role in treating myelodysplastic syndromes (MDS). MDS are characterized by ineffective hematopoiesis leading to significant morbidity. As a novel agent targeting oxidative stress, Ezatiostat shows promise in improving the transfusion burden associated with myelodysplasia. It has been noted for its unique mechanism of action and potential to be combined with other agents like lenalidomide for enhanced benefits (Mahadevan & Sutton, 2015).

Extended Dosing Schedules in MDS

In a study focusing on extended dosing schedules of oral ezatiostat in patients with low to intermediate‐1 risk MDS, the drug was evaluated for its efficacy and safety. This study is significant as it involved heavily pretreated patients, demonstrating ezatiostat's role in this patient subgroup (Raza et al., 2012).

Prediction of Therapy Response

Research has also been conducted on predicting the response to therapy with ezatiostat in lower-risk MDS patients. This involves understanding the genetic and molecular markers that can indicate the likelihood of a patient's response to ezatiostat, which is crucial for personalized medicine (Galili et al., 2012).

Biochemical Characterization and Analogues

Studies have been undertaken to synthesize and biochemically characterize novel analogues of ezatiostat hydrochloride. This research is pivotal in improving the drug's inhibitory potency and selectivity for targeting specific enzymes in hematologic cancers (Cai et al., 2011).

Combination Therapy in MDS

The combination of ezatiostat with other drugs like lenalidomide has been explored, particularly in patients with non-deletion(5q) MDS. This research assesses the tolerability and activity profile of ezatiostat in combination therapy, which is crucial for developing effective multi-drug regimens (Raza et al., 2012).

Case Reports in MDS

Case reports provide valuable insights into ezatiostat's real-world application, including cases where patients achieved sustained hematologic responses following treatmentwith ezatiostat. These case studies are crucial for understanding the drug's impact in diverse clinical scenarios (Quddus et al., 2010).

Further Clinical Trials

Ongoing and completed clinical trials continue to explore the efficacy and safety of ezatiostat in various dosing regimens and combinations. These trials are essential for comprehensively understanding the drug's role in treating MDS and potentially other conditions (Raza et al., 2011).

Safety And Hazards

Ezatiostat hydrochloride is not classified as a hazardous substance or mixture . The most common grade 1 or 2 treatment-related adverse events were nonhematologic: nausea, diarrhea, vomiting, abdominal pain, constipation, anorexia, and dyspepsia .

Future Directions

Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .

properties

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDYQYNYISTAMO-GFDYFVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182855
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezatiostat hydrochloride

CAS RN

286942-97-0
Record name Ezatiostat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
156
Citations
D Mahadevan, GR Sutton - Expert Opinion on Investigational …, 2015 - Taylor & Francis
… agent ezatiostat hydrochloride (TLK199) for the treatment of MDSs. The article includes details of the pathophysiology, pharmacology, toxicity and efficacy of ezatiostat hydrochloride …
Number of citations: 34 www.tandfonline.com
A Raza, N Galili, N Callander, L Ochoa, L Piro… - Journal of hematology & …, 2009 - Springer
… Phase 2 studies of ezatiostat hydrochloride liposomes for … An oral formulation of ezatiostat hydrochloride tablets is also … Ezatiostat hydrochloride liposomes for injection is formulated as a …
Number of citations: 57 link.springer.com
A Raza, N Galili, S Smith, J Godwin… - Blood, The Journal …, 2009 - ashpublications.org
… Each tablet contains ezatiostat hydrochloride in a formulation containing the following excipients: mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry …
Number of citations: 72 ashpublications.org
A Raza, N Galili, D Mulford, SE Smith, GL Brown… - Journal of hematology & …, 2012 - Springer
… Each tablet contains ezatiostat hydrochloride with the following excipients: mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry Clear. Opradry Clear is a …
Number of citations: 19 link.springer.com
RM Lyons, ST Wilks, S Young, GL Brown - Journal of hematology & …, 2011 - Springer
Idiopathic chronic neutropenia (ICN) describes a heterogeneous group of hematologic diseases characterized by low circulating neutrophil levels often associated with recurrent fevers, …
Number of citations: 20 link.springer.com
N Galili, P Tamayo, OB Botvinnik, JP Mesirov, J Zikria… - Blood, 2011 - Elsevier
… Ezatiostat hydrochloride (TLK199) is an inhibitor of glutathione S-transferase, an enzyme that is over expressed in many cancers, and has been shown in vitro to stimulate growth and …
Number of citations: 1 www.sciencedirect.com
A Raza, N Galili, D Mulford, SE Smith, G Brown… - Blood, 2011 - Elsevier
Abstract 2778 Introduction: Lenalidomide is approved for the treatment of del(5q) MDS in US and Japan. In Low to Intermediate-1 (Int-1) risk non-del(5q) MDS, lenalidomide treatment is …
Number of citations: 2 www.sciencedirect.com
D Cai, M Cheng, JG Keck, E Laborde, RW Macsata - Cancer Research, 2011 - AACR
Ezatiostat hydrochloride (TLK199, Telintra®) is the first glutathione S-transferase P1-1 (GST P1-1) inhibitor prodrug to demonstrate a clinically significant improvement in the cytopenias …
Number of citations: 0 aacrjournals.org
N Galili, P Tamayo, OB Botvinnik, JP Mesirov… - Journal of hematology & …, 2012 - Springer
… Our previous clinical trials with ezatiostat (ezatiostat hydrochloride, Telentra®, TLK199), a glutathione S-transferase P1-1 inhibitor in clinical development for the treatment of low- to …
Number of citations: 15 link.springer.com
A Raza, N Galili, N Callander, L Ochoa, L Piro… - Journal of Hematology …, 2009 - core.ac.uk
… 2 studies of ezatiostat hydrochloride liposomes for injection in MDS are supported by the tolerability and HI responses observed. An oral formulation of ezatiostat hydrochloride tablets is …
Number of citations: 0 core.ac.uk

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